(3,4-Difluoro-5-n-propyloxyphenyl)magnesium bromide
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Overview
Description
(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is characterized by the presence of difluoro and n-propyloxy groups on the phenyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-n-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by iodine or a small amount of the bromobenzene compound to initiate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves similar reaction conditions but with larger quantities of reactants and more controlled environments to ensure safety and efficiency. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous THF is typically used to dissolve the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions with halides.
Scientific Research Applications
(3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material Science: For the preparation of functionalized materials.
Mechanism of Action
The mechanism of action of (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The difluoro and n-propyloxy groups on the phenyl ring can influence the reactivity and selectivity of the Grignard reagent .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the difluoro and n-propyloxy groups.
(3,4-Difluorophenyl)magnesium Bromide: Lacks the n-propyloxy group.
(5-n-Propyloxyphenyl)magnesium Bromide: Lacks the difluoro groups.
Uniqueness
The presence of both difluoro and n-propyloxy groups in (3,4-difluoro-5-n-propyloxyphenyl)magnesium bromide makes it unique, as these groups can significantly alter the electronic properties and reactivity of the compound compared to simpler Grignard reagents .
Properties
Molecular Formula |
C9H9BrF2MgO |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-3-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-2-6-12-8-5-3-4-7(10)9(8)11;;/h4-5H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PGSDTNAMYBWGKJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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